
2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride” is a chemical compound with the CAS Number: 1052547-49-5 . It has a molecular weight of 255.15 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H14N4O.2ClH/c1-5-8(10-7(13)4-9)6(2)12(3)11-5;;/h4,9H2,1-3H3,(H,10,13);2*1H .Physical And Chemical Properties Analysis
This compound has a melting point of 145-146 degrees Celsius . It is typically stored at room temperature and is usually available in powder form .Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research has shown that derivatives of pyrazole-acetamide, including 2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, can be used to create novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity. The study of these complexes involves understanding their self-assembly process influenced by hydrogen bonding (Chkirate et al., 2019).
Antitumor and Antimicrobial Agents
Pyrazole-acetamide derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds, including the focus compound, have shown promising results in inhibiting tumor growth and combating microbial infections (Hamama et al., 2013), (Aly et al., 2011).
Chemical Synthesis and Reactivity
The compound has been used in the synthesis of various chemical structures. Studies have explored its reactivity, leading to the formation of different hybrid molecules and derivatives with potential biological activities (Dotsenko et al., 2020).
Fatty Acid Synthesis Inhibition
In the field of agrochemistry, derivatives of this compound, specifically chloroacetamides, have been used as herbicides. They function by inhibiting fatty acid synthesis in certain plant species, demonstrating their utility in controlling unwanted vegetation (Weisshaar & Böger, 1989).
Antibacterial Activity
The compound's derivatives have been involved in the formation of coordination complexes that exhibit impressive antibacterial properties. These studies open up avenues for the development of new antibacterial agents, with potential applications in medical science (Chkirate et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-N-(1,3,5-trimethylpyrazol-4-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-8(10-7(13)4-9)6(2)12(3)11-5;;/h4,9H2,1-3H3,(H,10,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBGADMXCIHENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

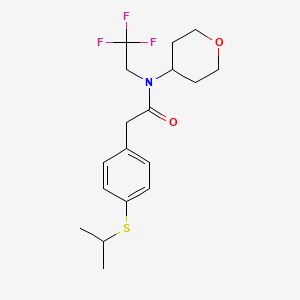
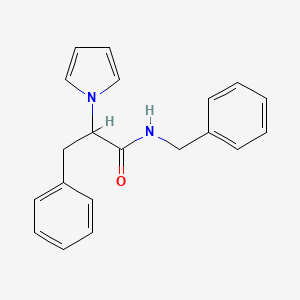
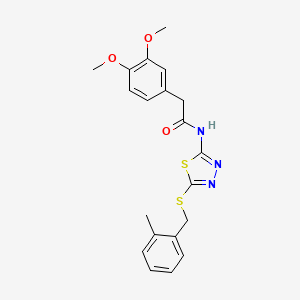
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.2.1.04,9]icosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2647515.png)
![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2647518.png)
![N-[(2,6-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2647519.png)
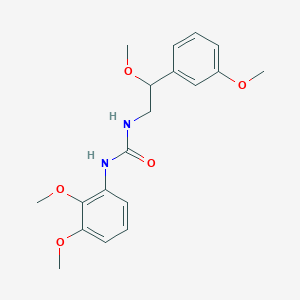
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647527.png)
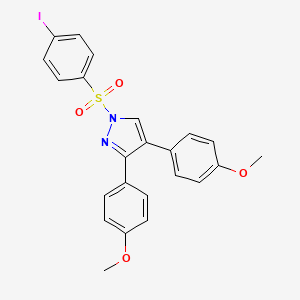
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2647533.png)